molecular formula C21H17BrN2O B12554309 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide CAS No. 152511-67-6

1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide

Cat. No.: B12554309
CAS No.: 152511-67-6
M. Wt: 393.3 g/mol
InChI Key: WBRWHRIMYXAPGY-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is a heterocyclic organic compound that features an imidazole ring substituted with bromophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The bromophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 1-(4-chlorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
  • 1H-Imidazole, 1-(4-fluorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
  • 1H-Imidazole, 1-(4-methylphenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide

Uniqueness

1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

152511-67-6

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1-oxido-2,5-diphenyl-2,4-dihydroimidazol-1-ium

InChI

InChI=1S/C21H17BrN2O/c22-18-11-13-19(14-12-18)23-15-20(16-7-3-1-4-8-16)24(25)21(23)17-9-5-2-6-10-17/h1-14,21H,15H2

InChI Key

WBRWHRIMYXAPGY-UHFFFAOYSA-N

Canonical SMILES

C1C(=[N+](C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)[O-])C4=CC=CC=C4

Origin of Product

United States

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